![molecular formula C19H25N5O2 B2565959 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376382-94-4](/img/structure/B2565959.png)
8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione” is a purine derivative. Purines are biologically significant molecules found in many cellular processes. They serve as the building blocks of DNA and RNA and play crucial roles in cellular energy transfer and signal transduction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring . The various substituents would add complexity to the molecule’s structure.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the various substituents. For instance, the amino group might participate in acid-base reactions, while the benzyl and isopentyl groups could be involved in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the amino group could impact its solubility, while the size and shape of the molecule could affect its boiling and melting points .
Scientific Research Applications
Crystallography and Structural Analysis Research has been conducted on compounds structurally related to the query compound, focusing on their crystal structures and geometric configurations. For instance, a study on a similar compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, revealed its typical geometry within the purine system, highlighting the planarity and inclination of fused rings and the conformation of substituent groups (Karczmarzyk et al., 1995).
Synthetic Methodologies Several studies have been dedicated to synthesizing and protecting groups relevant to purine-dione derivatives. One such study elaborated on the thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showcasing a novel route and the utility of protecting groups in the synthesis of complex purine derivatives (Khaliullin & Shabalina, 2020).
Pharmacological Applications Research on purine-dione derivatives has extended into pharmacological evaluations, particularly focusing on anticancer and antiproliferative activities. For example, 1H-Benzo[f]indazole-4,9-dione derivatives, through chemical modification, exhibited significant antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents (Molinari et al., 2015). Another study designed and synthesized olomoucine analogues of purine-diones, showing good to excellent inhibition activity against a human breast cancer cell line, indicating their potential in cancer therapy (Hayallah, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Biochemical Pathways
If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway .
Result of Action
If it inhibits cdk2, it could potentially halt cell cycle progression, leading to the death of rapidly dividing cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13(2)10-11-24-15-16(23(4)19(26)21-17(15)25)20-18(24)22(3)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVNLMRBMSXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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